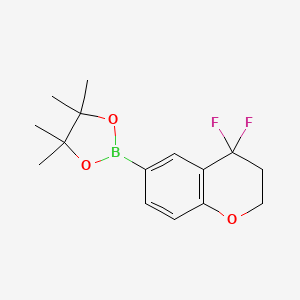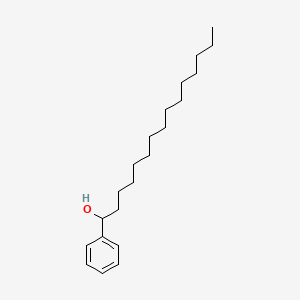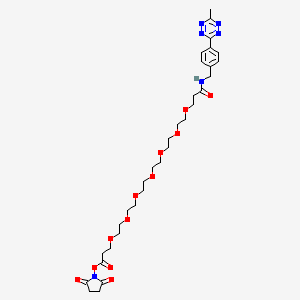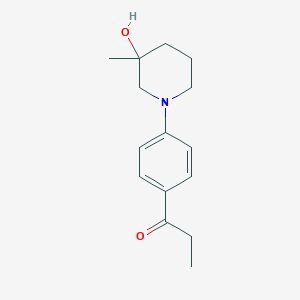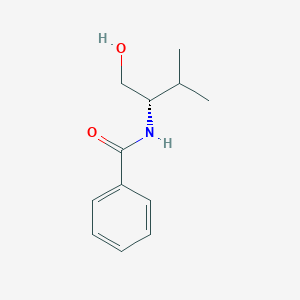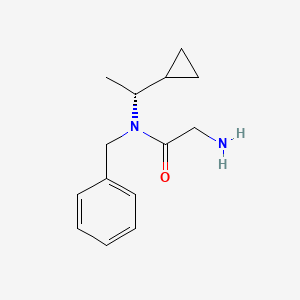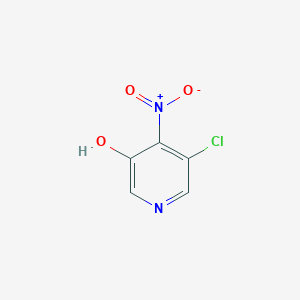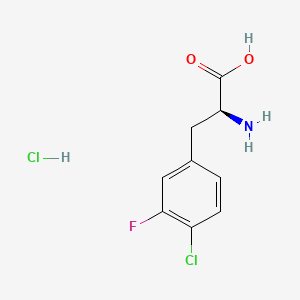
(2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and (S)-2-aminopropanoic acid.
Coupling Reaction: The amino group of 4-chloro-3-fluoroaniline is coupled with the carboxyl group of (S)-2-aminopropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling reaction efficiently.
Purification: Employing techniques such as crystallization, filtration, and drying to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
(2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
(2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- (2S)-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
- (2S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride
- (2S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
Uniqueness
(2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C9H10Cl2FNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
PGEWTPXBAFWGHD-QRPNPIFTSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


